N-[(3R,6S)-1-butanoyl-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide
Description
N-[(3R,6S)-1-butanoyl-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide: is a synthetic organic compound characterized by the presence of a piperidine ring substituted with butanoyl and trifluoromethyl groups
Properties
IUPAC Name |
N-[(3R,6S)-1-butanoyl-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F6N2O2/c1-2-3-9(21)20-6-7(19-10(22)12(16,17)18)4-5-8(20)11(13,14)15/h7-8H,2-6H2,1H3,(H,19,22)/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHXWBWQZPAXHE-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CC(CCC1C(F)(F)F)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N1C[C@@H](CC[C@H]1C(F)(F)F)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,6S)-1-butanoyl-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Butanoylation: The butanoyl group is added through an acylation reaction using butanoyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the intermediate with 2,2,2-trifluoroacetamide under suitable conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(3R,6S)-1-butanoyl-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl and butanoyl groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
N-[(3R,6S)-1-butanoyl-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3R,6S)-1-butanoyl-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(3R,6S)-1-butanoyl-6-(methyl)piperidin-3-yl]-2,2,2-trifluoroacetamide
- N-[(3R,6S)-1-butanoyl-6-(ethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide
- N-[(3R,6S)-1-butanoyl-6-(fluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide
Uniqueness
The presence of the trifluoromethyl group in N-[(3R,6S)-1-butanoyl-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds. These properties can enhance its efficacy and selectivity in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
